molecular formula C15H11N3O3 B7793084 3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid

3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid

Cat. No.: B7793084
M. Wt: 281.27 g/mol
InChI Key: FDHAKPFFMVWAJP-UHFFFAOYSA-N
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Description

Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific interactions and reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as hydrolysis, oxidation, and purification. For example, one method involves hydrolyzing a precursor compound, followed by oxidation and separation of the desired product .

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Compound “3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid” is unique due to its specific combination of chemical properties, reactivity, and applications. Its ability to undergo various types of reactions and its wide range of scientific research applications set it apart from other similar compounds .

Properties

IUPAC Name

3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHAKPFFMVWAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)NC3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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